Bi 2536

Content Navigation

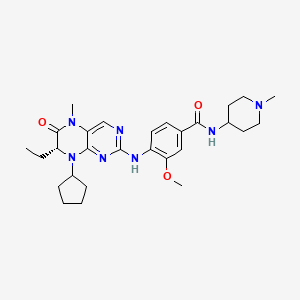

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

BI 2536 PLK1 inhibitor mechanism of action

Molecular Mechanism of Action

BI 2536 is a small-molecule dihydropteridinone that acts as a highly potent and selective ATP-competitive inhibitor of PLK1's kinase domain. [1] [2] It inhibits PLK1 enzyme activity at nanomolar concentrations. The table below summarizes its key molecular and pharmacological properties:

| Property | Description |

|---|---|

| Target | Polo-like Kinase 1 (PLK1) [1] |

| Mechanism | ATP-competitive inhibitor of the N-terminal kinase domain [1] [3] |

| Specificity | Highly selective for PLK1; also a potent dual inhibitor of BRD4 bromodomain [4] |

| Enzymatic Potency (IC50/Ki) | Low nanomolar (PLK1 Ki = 0.22 nM in one study) [4] |

Cellular Consequences and Antitumor Effects

By inhibiting PLK1, this compound disrupts numerous stages of mitosis, leading to catastrophic cellular outcomes and effective anti-tumor activity.

- Cell Cycle Arrest: Treatment with this compound leads to a prominent arrest at the G2/M phase of the cell cycle, preventing cells from completing mitosis. [5] [6]

- Mitotic Catastrophe and Apoptosis: Arrested cells often undergo mitotic catastrophe, characterized by aberrant mitotic spindles and failed chromosome segregation, ultimately triggering apoptosis. This is evidenced by increased caspase-3 activity and Annexin V staining. [5] [2]

- Pathway Modulation: this compound can sensitive cancer cells to chemotherapy by modulating key survival pathways. Research in pancreatic cancer cells shows it enhances gemcitabine-induced apoptosis by upregulating pro-apoptotic proteins Bim and Noxa through the suppression of ERK1/2 and AKT1 signaling. [7] [8]

- Dual Role in Autophagy: In neuroblastoma cells, this compound can induce initial autophagy activity (increased LC3-II puncta) but ultimately abrogates autophagic flux by reducing SQSTM1/p62 degradation, contributing to cell death. [5]

The following diagram illustrates the core mechanistic pathway of this compound leading to apoptosis and its role in chemosensitization:

Experimental Evidence and Research Data

The efficacy of this compound has been demonstrated across various cancer types in preclinical models. The table below summarizes key experimental findings:

| Cancer Type | Experimental Model | Key Findings & Efficacy | Proposed Molecular Mechanism |

|---|---|---|---|

| Pancreatic Cancer | GEM-resistant PANC-1 and sensitive BxPC-3 cells [7] [8] | Sensitized cells to Gemcitabine; synergistically induced apoptosis. | Upregulation of ERK1/2-dependent Bim and AKT1-dependent Noxa. [7] [8] |

| Gastric Cancer | SGC-7901 and cisplatin-resistant SGC-7901/DDP cells [6] | Synergistic inhibition of viability/invasion with cisplatin; induced G2/M arrest and apoptosis. | Modulation of Wnt/β-catenin and MEK/ERK/RSK1 pathways. [6] |

| Neuroblastoma | Panel of NB cell lines (e.g., SH-SY5Y) [5] | Reduced cell viability (IC50 < 100 nM); induced G2/M arrest and apoptosis. | Altered expression of BIRC7, TNFSF10; induced but abrogated autophagic flux. [5] |

| Various Human Cancers (Preclinical) | Multiple human cancer xenografts in nude mice [2] | Inhibited growth and induced regression of large tumors; well-tolerated. | Mitotic arrest (phospho-H3 accumulation), aberrant spindles, followed by apoptosis. [2] |

Example Experimental Protocol

To illustrate how the mechanistic insights for this compound are obtained, here is a summarized in vitro protocol based on methodologies from the search results: [7] [5] [6]

1. Cell Viability Assay (CCK-8/MTT)

- Purpose: Determine the IC50 value of this compound.

- Method: Seed cells (e.g., 5,000 cells/well) in a 96-well plate. After attachment, treat with a concentration gradient of this compound (e.g., 1-100 nM) for 48-72 hours. Add CCK-8 or MTT reagent and measure absorbance at 450 nm or 570 nm. Calculate IC50 using appropriate software (e.g., GraphPad Prism).

2. Cell Cycle Analysis (Flow Cytometry)

- Purpose: Assess cell cycle distribution and G2/M arrest.

- Method: Harvest cells after this compound treatment (e.g., 24h). Fix with 70% ethanol, treat with RNase A, and stain DNA with Propidium Iodide (PI). Analyze PI intensity using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

3. Apoptosis Assay (Annexin V/PI Staining)

- Purpose: Quantify apoptotic cell population.

- Method: Collect treated and control cells. Resuspend in binding buffer and stain with Annexin V-FITC and PI. Analyze by flow cytometry within 1 hour to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4. Western Blot Analysis

- Purpose: Investigate changes in key signaling proteins.

- Method: Lyse treated cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with primary antibodies against targets of interest (e.g., PLK1, phospho-Histone H3, cleaved PARP, Bim, Noxa, phospho-ERK1/2, phospho-AKT1), followed by HRP-conjugated secondary antibodies. Detect using chemiluminescence.

Research Implications and Therapeutic Context

- Overcoming Chemoresistance: A key application of this compound in research is as a sensitizing agent. Its ability to modulate ERK and AKT pathways makes it a promising candidate for combination therapies aimed at overcoming resistance to chemotherapeutics like gemcitabine and cisplatin. [7] [6]

- Clinical Development Status: Despite strong preclinical results, this compound itself has not advanced to clinical approval, largely due to low response rates and the challenge of patient selection in early clinical trials. [1] However, it remains a vital tool compound and a benchmark for the development of other PLK1 inhibitors, such as volasertib and onvansertib, which have progressed further in clinical testing. [1] [3]

- Limitations and Future Directions: The clinical experience with this compound underscores the need for predictive biomarkers to identify patient populations most likely to respond to PLK1 inhibition. Future work is also focused on improving drug properties, such as developing oral formulations with better solubility. [1] [3]

References

- 1. PLK1 inhibitors for the treatment of colorectal cancer [journals.lww.com]

- 2. Report this compound, a Potent and Selective Inhibitor of Polo-like ... [sciencedirect.com]

- 3. Structure-based design and SAR development of novel ... [sciencedirect.com]

- 4. BRD4 Structure–Activity Relationships of Dual PLK1 ... [pmc.ncbi.nlm.nih.gov]

- 5. The dual role of this compound, a small-molecule inhibitor that ... [pmc.ncbi.nlm.nih.gov]

- 6. BI2536, a potent and selective inhibitor of polo-like kinase ... [pmc.ncbi.nlm.nih.gov]

- 7. PLK1 inhibition enhances gemcitabine-induced apoptosis ... [pubmed.ncbi.nlm.nih.gov]

- 8. PLK1 inhibition enhances gemcitabine-induced apoptosis ... [link.springer.com]

Mechanism of Action

BI 2536 exerts its primary effects by potently and selectively inhibiting PLK1, which leads to the failure of proper cell division and ultimately, cell death.

This compound inhibits PLK1, causing mitotic defects and triggering cell death.

- Molecular Binding: this compound acts as an ATP-competitive inhibitor that binds to the kinase domain of PLK1 with high affinity and selectivity [1] [2]. Its methoxy group fits into a specific pocket formed by the amino acid Leucine 132, which is a key determinant for its specificity towards PLK1 over other kinases [1].

- Cellular Consequences: By inhibiting PLK1, this compound treatment leads to several mitotic failures:

- Formation of monopolar spindles instead of functional bipolar spindles [3] [4].

- Failure of proper microtubule attachment to kinetochores [3].

- Sustained activation of the spindle assembly checkpoint (SAC), preventing cells from exiting mitosis [3].

- Ultimately, this results in permanent cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death) [5] [4].

Quantitative Biological Data

The potency of this compound has been quantified across various experimental models, as shown in the table below.

| Cell Line / System | Assay Type | Reported Value (IC₅₀ / GI₅₀) | Context |

|---|---|---|---|

| Panel of 32 Cancer Cell Lines [4] | Antiproliferative | 2 - 25 nM (EC₅₀) | Broad-spectrum anti-cancer activity |

| HeLa (Cervical Cancer) [6] | Antiproliferative (72 hr) | 34 nM (GI₅₀) | Model cell line |

| A549 (Lung Cancer) [6] | Antiproliferative (72 hr) | 57 nM (GI₅₀) | Model cell line |

| HEK-293T (Embryonic Kidney) [6] | Antiproliferative (72 hr) | 0.6 - 1 nM (IC₅₀) | Model cell line |

| Neuroblastoma Cell Panel [5] | Antiproliferative (24 hr) | < 100 nM (IC₅₀) | Demonstrated efficacy in pediatric cancer model |

| PLK1 Kinase Activity [6] | In vitro kinase assay | 0.83 nM (IC₅₀) | Direct target inhibition |

Experimental Protocols

To help you utilize this compound in a research setting, here are detailed methodologies based on cited publications.

Cell Viability and Proliferation Assay (CCK-8) [5]

This protocol is used to determine the IC₅₀ of this compound.

- Cell Seeding: Plate neuroblastoma or other cancer cells in 96-well plates at a density of 2x10⁴ cells per well and allow them to attach for 18 hours.

- Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.

- Incubation: Incubate the plates for 24 to 72 hours, depending on the experimental design.

- Viability Measurement: Add CCK-8 reagent to each well and incubate for 2-4 hours.

- Absorbance Reading: Measure the absorbance at a wavelength of 450 nm using a plate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Use GraphPad Prism or similar software to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry [5]

This protocol assesses this compound-induced cell cycle arrest.

- Treatment and Harvest: Treat cells (e.g., SH-SY5Y neuroblastoma cells) with this compound for a desired period (e.g., 24 hours). Harvest the cells by trypsinization.

- Fixation: Wash cells with PBS and fix them in cold 70% ethanol overnight at 4°C.

- Staining: The next day, permeabilize fixed cells with 0.5% Triton X-100 for 10 minutes. Wash and then stain with a solution containing propidium iodide (PI, 1.5 µmol/L) and RNase A (25 µg/ml) for 1 hour in the dark at room temperature.

- Analysis: Analyze the DNA content of the stained cells using a flow cytometer (e.g., Beckman Gallios). Determine the percentage of cells in different cell cycle phases (G1, S, G2/M) using appropriate analysis software.

Therapeutic Applications & Research

- Oncology Clinical Trials: A Phase I study in patients with advanced solid tumors established that this compound could be administered intravenously on three consecutive days in 21-day cycles, with a Maximum Tolerated Dose (MTD) of 60 mg [7]. The dose-limiting toxicities were primarily hematologic, along with hypertension, elevated liver enzymes, and fatigue. The study concluded that this compound had an acceptable safety profile [7].

- Emerging Research and Combinations: Recent studies focus on overcoming resistance and expanding the use of this compound:

- Combination with AURKA Inhibitors: Research in Small Cell Lung Cancer (SCLC) shows that this compound treatment can cause an upregulation of BRCA1 and RAD51, proteins involved in DNA repair, which may lead to resistance. Combining this compound with Alisertib, an AURKA inhibitor, reduces this adaptive response, impairs DNA repair, and synergistically induces mitotic cell death [8].

- Drug Repurposing for Fibrosis: A 2025 study used bioinformatics and experimental validation to identify this compound as a potential treatment for Idiopathic Pulmonary Fibrosis (IPF). It is proposed to work by inhibiting the PLK2/JNK/SP1 signaling pathway in alveolar type II cells, thereby reducing inflammation and fibrosis [9].

Key Research Considerations

- Off-Target Effects: While highly selective for PLK1, at higher concentrations, this compound also inhibits BRD4, a transcriptional regulator [6]. This dual activity can be a confounding factor in mechanistic studies but may also contribute to its efficacy in some contexts, such as reactivating latent HIV-1 [4].

- Induction of Autophagy: In neuroblastoma cells, this compound not only induces apoptosis but also triggers autophagy. Interestingly, the compound appears to abrogate autophagic flux (the complete process of autophagy), leading to an accumulation of autophagic vesicles. The relationship between this induced autophagy and cell death is complex and requires further investigation [5].

References

- 1. 2RKU: Structure of PLK1 in complex with BI2536 [rcsb.org]

- 2. Shedding light on the binding mechanism of kinase ... [sciencedirect.com]

- 3. Article The Small-Molecule Inhibitor this compound Reveals Novel ... [sciencedirect.com]

- 4. | CAS 755038-02-9 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 5. The dual role of this compound, a small-molecule inhibitor that ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound | PLK1 Inhibitor [medchemexpress.com]

- 7. Phase i study of the Plk1 inhibitor BI administered intravenously... 2536 [pubmed.ncbi.nlm.nih.gov]

- 8. BRCA1 orchestrates the response to BI-2536 and its ... [nature.com]

- 9. BI-2536 attenuates IPF progression by inhibiting the PLK2/ ... [sciencedirect.com]

polo-like kinase 1 inhibitor BI 2536

Mechanism of Action and Binding

BI 2536 specifically targets the kinase domain of PLK1. The table below summarizes its core mechanism and binding characteristics:

| Aspect | Description |

|---|---|

| Primary Target | Polo-like Kinase 1 (PLK1) [1] [2] [3] |

| Mechanism | Potent, selective ATP-competitive inhibitor of the PLK1 kinase domain [2] [3] [4] |

| Reported Potency (IC50) | 0.83 nM [1] [4] |

| Key Interactions | Dihydropteridone scaffold forms hydrogen bonds with CYS133; other groups interact with LEU59 and ARG57 [4] |

| Conformational Regulation | Binding affinity increases ~100-fold when the autoinhibitory PBD is engaged by a phosphopeptide, releasing the kinase domain [5] [6] |

PLK1 is a serine/threonine kinase critical for multiple stages of mitosis. Its structure consists of an N-terminal kinase domain and a C-terminal polo-box domain (PBD) that regulates substrate binding and subcellular localization [5]. The PBD can interact with the kinase domain to maintain an autoinhibited state. Binding of a phosphopeptide to the PBD releases this inhibition, making the kinase domain more accessible and dramatically increasing its affinity for this compound [5] [6].

The following diagram illustrates the conformational regulation of PLK1 and how this compound exerts its effect:

Preclinical Efficacy Profile

This compound has demonstrated potent anti-proliferative activity across various human cancer cell lines and in vivo models, as summarized below:

| Model System | Findings | Reference |

|---|---|---|

| In Vitro (Various cancer cell lines) | Inhibition of proliferation; EC₅₀ in colon cancer lines (HCT116, COLO205, HT-29) < 10 nM. | [1] [2] [3] |

| In Vivo (Mouse xenograft models) | Intravenous administration inhibited growth of human tumor xenografts; induced regression of large tumors. | [1] |

| In Vivo (HCT-116 colon cancer xenograft) | Complete suppression of tumor growth with twice-weekly dosing. | [2] [3] |

| Tsc1⁻/⁻ and Tsc2⁻/⁻ MEFs (mTORC1-hyperactive) | Significant decrease in cell viability and clonogenic survival compared to control cells. | [7] |

Beyond its primary mitotic role, this compound treatment in hamartin and tuberin-deficient cells (with hyperactive mTORC1 signaling) also induced apoptosis and attenuated autophagy, suggesting a role for PLK1 inhibition in targeting tumors with dysregulated mTORC1 signaling [7].

Clinical Trial Summaries

Clinical trials established the safety profile of this compound but demonstrated limited efficacy in patients with advanced solid tumors, particularly colorectal cancer (CRC).

| Trial Phase / Design | Key Findings on this compound | Reference |

|---|---|---|

| Phase I (Day 1 dosing, 21-day cycle) | MTD: 200 mg; 23% patients had stable disease ≥3 months; 2 of 17 CRC patients had stable disease. | [2] [3] [8] |

| Phase I (Days 1-3 dosing, 21-day cycle) | MTD: 60 mg; No partial/complete responses; 38% patients had stable disease (no specific CRC data). | [2] [3] [8] |

| Phase I (Days 1 & 8 dosing, 21-day cycle) | MTD: 100 mg per dose; 32% patients had stable disease; all 9 CRC patients had disease progression. | [2] [3] |

The most common drug-related adverse events across studies were manageable and included fatigue, leukopenia, constipation, nausea, and mucosal inflammation [8]. The pharmacokinetics were linear in the tested dose range, with a terminal elimination half-life of 20-30 hours [8].

Experimental Protocols

For researchers aiming to use this compound in preclinical studies, here are standard protocols for assessing its effects on cell viability and clonogenic survival, as used in the literature.

Cell Viability Assay (MTT Assay)

- Purpose: To determine the reduction in cell viability after this compound treatment [7].

- Procedure:

- Plate cells in 96-well plates at an appropriate density.

- The following day, treat cells with a range of this compound concentrations (e.g., 0-100 nM).

- Incubate for a desired period (e.g., 72 hours).

- Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

- Dissolve the crystals with a solvent (e.g., DMSO or acidified isopropanol).

- Measure the absorbance at 570 nm using a plate reader.

- Calculate the percentage of viable cells relative to the untreated control.

Clonogenic Survival Assay

- Purpose: To evaluate the long-term reproductive potential of cells after this compound treatment [7].

- Procedure:

- Seed cells at a low density in multi-well plates or dishes.

- Treat cells with this compound (e.g., at IC₅₀ or other relevant concentrations) for a set period (e.g., 72 hours).

- Remove the drug-containing medium and replace it with fresh culture medium.

- Allow cells to grow and form colonies for 1-3 weeks, until colonies are visible.

- Fix colonies with methanol or formaldehyde and stain with crystal violet or Giemsa stain.

- Count colonies (typically defined as groups of >50 cells) manually or with an automated counter.

- The survival fraction is calculated as: (Number of colonies in treated group / Number of cells seeded) / (Number of colonies in control group / Number of cells seeded).

Recent Research and Derivative Development

Despite its clinical limitations, this compound's potent scaffold continues to drive research into more effective therapeutic strategies.

- PROTAC Degraders: A 2025 study designed proteolysis targeting chimeras (PROTACs) using this compound as the PLK1-binding ligand. One compound, 17b, was found to be a highly potent dual degrader, inducing near-complete degradation of both PLK1 and BET proteins (BRD4) at concentrations as low as 3 nM, leading to strong anti-proliferative effects [9].

- Novel Derivatives for Improved Properties: Research in 2023 focused on modifying the this compound structure to address its metabolic instability. Scientists replaced the amide "linker" with more stable 1,2,4-oxadiazole and 1,3,4-oxadiazole moieties. The optimized compound 21g exhibited excellent PLK1 inhibitory activity and significantly improved pharmacokinetic properties in vivo, representing a promising candidate for further development [4].

Research Implications and Future Directions

- Clinical Setback Analysis: The transition from robust preclinical efficacy to limited clinical success in solid tumors highlights challenges in drug development, potentially related to intratumoral drug levels, patient selection, or dosing schedules [2] [3] [4].

- Ongoing Clinical Strategy: Future success of PLK1 inhibition may lie in targeting specific patient populations. Promisingly, a different PLK1 inhibitor, onvansertib, showed a 44% partial response rate in a Phase Ib/II trial for KRAS-mutated metastatic colorectal cancer, suggesting that molecularly defined subtypes may be more responsive [2] [3].

- Tool Compound Value: this compound remains a high-quality tool for fundamental biology research to dissect the non-mitotic functions of PLK1, such as its roles in DNA replication [10] and autophagy regulation [7].

References

- 1. This compound, a potent and selective inhibitor of polo-like kinase ... [pubmed.ncbi.nlm.nih.gov]

- 2. PLK1 inhibitors for the treatment of colorectal cancer [journals.lww.com]

- 3. PLK1 inhibitors for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel ... [sciencedirect.com]

- 5. Structural regulation of PLK1 activity: implications for cell ... [nature.com]

- 6. Shedding light on the binding mechanism of kinase ... [sciencedirect.com]

- 7. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI ... [pmc.ncbi.nlm.nih.gov]

- 8. Phase i study of the Plk1 inhibitor this compound administered ... - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteolysis targeting chimera of BI-2536 induces potent ... [pubmed.ncbi.nlm.nih.gov]

- 10. Plk1 Regulates DNA Replication Origin Firing & Interacts w/ Rif1 [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathways

BI 2536 functions as an ATP-competitive inhibitor of the PLK1 kinase domain [1]. Its mechanism leads to the disruption of critical cellular processes, which can be visualized in the following pathway:

Figure 1: this compound mechanism of action. This compound inhibits PLK1, causing mitotic arrest and apoptosis. Treatment can also upregulate BRCA1, potentially promoting DNA repair and resistance [2].

Beyond its primary role, this compound is a dual PLK1/BRD4 inhibitor [3]. It competes with acetylated lysine for binding to the first bromodomain of BRD4 (BRD4(1)), potentially influencing epigenetic regulation and gene expression, such as downregulating the oncogene c-Myc [3] [4].

Experimental Protocols for In Vitro Research

For in vitro studies, the search results provide several established methodologies. Here is a consolidated guide to key assays:

| Assay Type | Protocol Summary | Key Reagents & Measurements |

|---|---|---|

| Cell Viability (IC50) | Seed cells in 96-well plates; after attachment, treat with this compound concentration gradient for 24-72 hours; assess viability [5]. | Cell Counting Kit-8 (CCK-8); measure absorbance at 450 nm [5]. |

| Cell Cycle Analysis | Treat cells, fix in ethanol, stain DNA with Propidium Iodide (PI), and analyze DNA content via flow cytometry [5]. | Propidium Iodide (PI), RNase A; analysis of G2/M phase accumulation [5]. |

| Apoptosis Assay | Treat cells, stain with FITC-Annexin V and PI, and analyze by flow cytometry within 1 hour [5]. | FITC-Annexin V, Propidium Iodide (PI); distinguish early/late apoptotic cells [5]. |

| Caspase-3 Activity | Lyse treated cells, incubate supernatant with Caspase-3 substrate, and measure cleavage product absorbance [5]. | Caspase-3 Activity Assay Kit; measure absorbance at 405 nm [5]. |

| Clone Formation | Seed cells at low density, treat with this compound, replace media, and allow colonies to form for ~2 weeks; stain and count [5]. | Crystal Violet stain; count formed colonies [5]. |

Research Applications and Therapeutic Potential

This compound demonstrates broad efficacy in preclinical cancer models and shows potential in other diseases.

- Cancer Research: this compound reduces cell viability in neuroblastoma, small cell lung cancer (SCLC), and hepatocellular carcinoma, often with IC50 values below 100 nM [5] [6] [2]. It can reverse multidrug resistance in hepatoma cells by downregulating PLK1 and inducing apoptosis [6].

- Combination Therapy: In SCLC, this compound-induced BRCA1 upregulation may contribute to resistance. Combining this compound with the AURKA inhibitor Alisertib suppresses this increase, impairs DNA repair, and synergistically induces mitotic cell death [2]. The workflow is as follows:

Figure 2: this compound and Alisertib combination therapy rationale. Co-targeting PLK1 and AURKA blocks resistance and synergistically induces cell death [2].

- Beyond Oncology: Recent studies identified that this compound attenuates Idiopathic Pulmonary Fibrosis (IPF) progression in models by inhibiting the PLK2/JNK/SP1 signaling pathway in alveolar type 2 cells, revealing potential for drug repurposing [7].

Important Research-Use Considerations

- Solubility & Storage: this compound is soluble in DMSO (up to 20 mg/mL) and ethanol. The lyophilized powder is stable at -20°C for 24 months; once dissolved, the solution should be used within 3 months with minimal freeze-thaw cycles [8] [4].

- Selectivity Note: While selective within the PLK family, this compound inhibits PLK2 and PLK3 at higher concentrations. PLK2/3 can have tumor-suppressive functions, so observed phenotypes may not be solely due to PLK1 inhibition [8] [9].

References

- 1. Shedding light on the binding mechanism of kinase ... [sciencedirect.com]

- 2. BRCA1 orchestrates the response to BI-2536 and its ... [nature.com]

- 3. BRD4 Structure–Activity Relationships of Dual PLK1 ... [pmc.ncbi.nlm.nih.gov]

- 4. | Cell Signaling Technology this compound [cellsignal.com]

- 5. The dual role of this compound, a small-molecule inhibitor that ... [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Polo-Like Kinase 1 by BI Reverses the Multidrug... 2536 [pubmed.ncbi.nlm.nih.gov]

- 7. BI-2536 attenuates IPF progression by inhibiting the PLK2/ ... [sciencedirect.com]

- 8. | Epigenetic Reader Domain | Apoptosis | PLK | TargetMol this compound [targetmol.com]

- 9. Identification of Polo-like kinase 1 interaction inhibitors ... [nature.com]

BI 2536 Kinase Selectivity Profile

| Target | IC₅₀ / Inhibition Constant | Selectivity Ratio (vs. PLK1) | Notes |

|---|---|---|---|

| PLK1 | 0.83 nM [1] | Baseline | Primary target; >1000-fold selectivity over a large kinase panel [2] [1] |

| PLK2 | Information Varies | -- | Inhibited; specific IC₅₀ not fully quantified in profiles [3] |

| PLK3 | Information Varies | -- | Inhibited; specific IC₅₀ not fully quantified in profiles [4] |

| BRD4 | 100 nM [1] | ~120-fold less selective | Off-target effect; inhibits BRD4-dependent c-Myc expression [1] |

Experimental Evidence and Protocols

The selectivity profile of BI 2536 is established through rigorous biochemical and cellular assays.

- Primary Biochemical Assays: The core data on PLK1 inhibition and kinase selectivity comes from enzyme activity assays where this compound is tested against a large panel of purified kinases. One study confirmed its potency against PLK1 with an IC₅₀ of 0.83 nM and selectivity over a panel of other kinases by a factor of more than 1000 [2] [1].

- Cellular Target Engagement: In human cancer cell lines, this compound treatment recapitulates the phenotype of PLK1 knockdown, causing mitotic arrest characterized by prometaphase delay, formation of aberrant mitotic spindles, and subsequent induction of apoptosis [5] [2]. This functional evidence strongly supports effective PLK1 inhibition in a cellular context.

- Off-Target Profiling: The activity against BRD4 was identified in MM.1S multiple myeloma cells, where this compound was found to inhibit BRD4 (IC₅₀ = 100 nM) and downstream c-Myc expression [1].

The following diagram illustrates the relationship between this compound, its primary and secondary targets, and the downstream cellular consequences.

> this compound mechanism of action: primary inhibition of PLK1 triggers mitotic arrest and apoptosis; secondary inhibition of BRD4 suppresses c-Myc expression.

Research Implications and Considerations

For your research and development work, consider these key points regarding this compound's profile:

- Tool Compound Utility: this compound remains a highly valuable chemical probe for basic research on PLK1 function in mitosis [4]. A 2025 study created a "caged" version for spatio-temporal control of PLK1 inhibition, underscoring its importance as a research tool [4].

- Therapeutic Limitations: Clinical trials of this compound as a monotherapy showed limited efficacy, leading to its investigation in combination strategies [6] [7]. Be aware that its off-target effect on BRD4 could complicate the interpretation of phenotypic results.

- Informed Experimentation: When using this compound, include careful controls and consider complementary approaches like PLK1 siRNA to confirm that observed effects are due to PLK1 inhibition.

References

- 1. This compound #26744 [cellsignal.com]

- 2. Report this compound, a Potent and Selective Inhibitor of Polo-like ... [sciencedirect.com]

- 3. BI-2536 attenuates IPF progression by inhibiting the PLK2/ ... [sciencedirect.com]

- 4. Spatio-temporal control of mitosis using light via a Plk1 ... [nature.com]

- 5. The dual role of this compound, a small-molecule inhibitor that ... [pmc.ncbi.nlm.nih.gov]

- 6. PLK1 inhibitors for the treatment of colorectal cancer [journals.lww.com]

- 7. BRCA1 orchestrates the response to BI-2536 and its ... [nature.com]

Core Mechanism of Apoptosis Induction

BI 2536 initiates apoptosis primarily through the precise inhibition of PLK1, a serine/threonine-protein kinase that is crucial for mitotic progression and is frequently overexpressed in various cancers [1] [2] [3].

The primary sequence of events is summarized in the diagram below:

This compound induces cell death via mitotic arrest and caspase-3 activation.

PLK1 Inhibition and Mitotic Arrest: this compound acts as a potent ATP-competitive inhibitor of PLK1, binding to its kinase domain and disrupting its function, which leads to G2/M phase cell cycle arrest [1] [2]. This arrest is characterized by the formation of aberrant mitotic spindles, preventing proper chromosome segregation and causing mitotic catastrophe [2].

Activation of Apoptosis: Cells stalled in mitosis subsequently initiate the mitochondrial apoptosis pathway. This is evidenced by phosphatidylserine (PS) externalization and increased caspase-3 activity, which are hallmarks of apoptosis [1] [4]. This compound treatment can also alter the expression of key apoptosis-related genes, such as upregulating the pro-apoptotic factor TNFSF10 and downregulating the anti-apoptotic factor BIRC7 [1].

Quantitative Potency Data

The anti-cancer potency of this compound has been quantified across various human cancer cell lines.

| Cancer Type | Cell Line | Assay Readout | IC₅₀ / Effective Concentration | Key Observed Effects (Cell Death) | Citation |

|---|---|---|---|---|---|

| Neuroblastoma | Multiple lines (e.g., SH-SY5Y) | Cell Viability (CCK-8) | < 100 nM | Apoptosis, Autophagy attenuation | [1] |

| Ovarian Cancer | A2780 | Cell Viability (CCK-8) | 0.1 - 2.0 µM | Apoptosis, Pyroptosis (GSDME) | [4] |

| Gastric Cancer | SGC-7901 | Cell Viability (MTT) | In nanomolar range | Apoptosis (synergistic w/ Cisplatin) | [5] |

| Small Cell Lung Cancer | H82, DMS273 | Cell Viability Assay | Varies by lineage | Mitotic cell death, DNA damage | [6] |

| Biochemical Assay | Target | Enzyme Inhibition | IC₅₀ / Kd | Selectivity | |

| In vitro kinase | PLK1 | Enzyme Activity | 0.83 nM | ~4x selective over PLK2 | [7] [3] |

| In vitro kinase | PLK2 | Enzyme Activity | 3.5 nM | ~11x selective over PLK3 | [7] |

| In vitro kinase | PLK3 | Enzyme Activity | 9.0 nM | N/A | [7] |

| In vitro binding | BRD4 | Binding Affinity (Kd) | 37 nM | Off-target effect | [7] |

Alternative Cell Death Pathways

Beyond classical apoptosis, this compound can induce other forms of cell death, particularly in specific cancer contexts.

GSDME-mediated Pyroptosis: In ovarian and colorectal cancer cells, this compound activates caspase-3, which then cleaves the protein Gasdermin E (GSDME). The cleaved GSDME fragments form pores in the cell membrane, leading to pyroptosis—a lytic and inflammatory form of cell death. This is confirmed by the release of lactate dehydrogenase (LDH) and HMGB1 from the cells, indicators of membrane rupture [4]. This pyroptotic effect can be abolished by a caspase-3 inhibitor, confirming the pathway's dependency [4].

Dual Role in Autophagy: In neuroblastoma cells, this compound increases markers associated with autophagy, such as LC3-II puncta formation. However, it simultaneously blocks autophagic flux by reducing levels of SQSTM1/p62 and AMPKα phosphorylation. This disruption of the complete autophagy process contributes to cell death, positioning autophagy modulation as a secondary mechanism [1] [8].

Detailed Experimental Protocols

To investigate this compound's effects, standardized experimental methodologies are employed.

1. Cell Viability and Proliferation Assays

- Cell Counting Kit-8 (CCK-8) Assay: Seed cells in 96-well plates and allow to adhere. Treat with a serial dilution of this compound for a set period (e.g., 24-72 hours). Add CCK-8 solution and incubate for 2-4 hours before measuring the absorbance at 450 nm to determine the half-maximal inhibitory concentration (IC₅₀) [1] [4].

- Clonogenic Assay: Seed cells at low density and treat with this compound for about 48 hours. Replace the medium with drug-free medium and allow colonies to form over 1-2 weeks. Fix and stain colonies with crystal violet and count them to assess long-term proliferation capacity [1] [5].

2. Analyzing Cell Cycle and Apoptosis

- Cell Cycle Analysis by Flow Cytometry: After this compound treatment, harvest and fix cells in 70% ethanol. Treat cells with RNase A and stain DNA with propidium iodide (PI). Analyze the DNA content using a flow cytometer to determine the percentage of cells in each cell cycle phase (G1, S, G2/M) [1] [5].

- Apoptosis Detection by Annexin V/PI Staining: Harvest treated cells and stain with FITC or APC-conjugated Annexin V and PI in binding buffer. Annexin V-positive, PI-negative cells indicate early apoptosis, while Annexin V and PI double-positive cells indicate late apoptosis or necrosis. Quantify populations using flow cytometry [1] [4].

3. Monitoring Alternative Cell Death Pathways

- Pyroptosis Detection: Measure the release of LDH into the culture supernatant using a colorimetric assay kit. Detect the release of the DAMP protein HMGB1 into the supernatant via Western Blot or ELISA [4].

- Autophagy Observation: Generate a cell line stably expressing a mRFP-GFP-LC3 fusion protein. Treat cells with this compound and use confocal microscopy to observe the formation of LC3-positive puncta, which indicate autophagosomes. The yellow signals (mRFP+GFP+) represent initial autophagosomes, while red-only signals (mRFP+) indicate autolysosomes, helping to assess autophagic flux [1].

Research Applications and Synergistic Potential

This compound's application extends beyond a single-agent therapeutic, showing promise in combination strategies and disease modeling.

Combination Therapy: this compound exhibits synergistic effects with conventional chemotherapeutics. In cisplatin-resistant gastric cancer cells, this compound enhances cisplatin-induced apoptosis and inhibits cell invasion [5]. Co-targeting PLK1 and Aurora Kinase A (using alisertib) impairs DNA repair and profoundly inhibits tumor growth in MYC-driven small cell lung cancer models [6].

Therapeutic Repurposing: A connectivity mapping approach identified this compound as a potential treatment for diabetic kidney disease (DKD). PLK1 was found to be upregulated in mouse and human diabetic glomeruli. This compound treatment in a DKD mouse model ameliorated kidney injury and proteinuria, suggesting a new therapeutic avenue [7].

Advanced Research Tools: A recent study developed a "caged" version of this compound that becomes active only upon exposure to light. This tool allows for the precise spatio-temporal control of PLK1 inhibition in complex 3D spheroid cultures, enabling high-precision research into mitosis and cell division [9].

Conclusion for Researchers

This compound serves as a powerful chemical probe and drug candidate whose primary mechanism is inducing apoptosis through PLK1 inhibition and mitotic catastrophe. Its ability to additionally engage non-apoptotic pathways like pyroptosis and to synergize with other agents highlights its multifaceted potential in oncology research and beyond.

References

- 1. The dual role of this compound, a small-molecule inhibitor that ... [pmc.ncbi.nlm.nih.gov]

- 2. Report this compound, a Potent and Selective Inhibitor of Polo-like ... [sciencedirect.com]

- 3. This compound #26744 [cellsignal.com]

- 4. This compound induces gasdermin E-dependent pyroptosis in ... [frontiersin.org]

- 5. BI2536, a potent and selective inhibitor of polo-like kinase ... [pmc.ncbi.nlm.nih.gov]

- 6. BRCA1 orchestrates the response to BI-2536 and its ... [nature.com]

- 7. Connectivity Mapping Identifies BI-2536 as a Potential ... [pmc.ncbi.nlm.nih.gov]

- 8. The Dual Role of this compound, a Small-Molecule Inhibitor That ... [pubmed.ncbi.nlm.nih.gov]

- 9. Spatio-temporal control of mitosis using light via a Plk1 ... [nature.com]

Core Effects of BI 2536 on the Cell Cycle

The following table summarizes the primary cellular outcomes of BI 2536 treatment across different cancer models.

| Cancer Model | Effect on Cell Cycle | Key Measurable Outcomes & Potential Markers | Relevant Study |

|---|

| Colon & Gastric Cancer (HT-29, AGS cells) | G2/M arrest & Apoptosis [1] | - IC₅₀: ~5-7 nM [1]

- Flow Cytometry: Increased cell population in G2/M phase; increased Annexin V staining [1] | [1] | | Neuroblastoma | G2/M arrest & Apoptosis [2] | - IC₅₀: < 100 nM [2]

- Flow Cytometry: G2/M accumulation; increased caspase-3 activity [2] | [2] | | Oral Cancer (SAS, OECM-1 cells) | Mitotic Catastrophe & G2/M Arrest [3] | - IC₅₀: 32 nM (OECM-1) to 160 nM (SAS) [3]

- Flow Cytometry/Morphology: G2/M accumulation; upregulated phospho-Histone H3; aberrant mitotic figures [3] | [3] |

Beyond these direct effects, research highlights two critical aspects for therapeutic development:

- Resistance Mechanisms: A key challenge is that overexpression of the ABCB1 or ABCG2 drug efflux transporters can significantly reduce this compound's efficacy in cancer cells [4]. This resistance can be overcome with combination regimens [4].

- Combination Therapy: this compound shows synergistic effects when combined with other agents:

Experimental Protocols for Key Assays

Here are the detailed methodologies for key experiments demonstrating this compound's effects, as cited in the research.

Cell Viability and IC₅₀ Determination (XTT Assay)

This protocol is used to determine the concentration of this compound that reduces cell viability by 50% (IC₅₀) [1].

- Cell Seeding: Seed cells (e.g., HT-29, AGS) in 96-well plates.

- Compound Treatment: Treat cells for 24 hours with a concentration gradient of this compound (e.g., 1 nM to 64 nM). Include a positive control (e.g., 5-Fluorouracil at 12.5 μg/mL) and a negative control (vehicle only).

- Viability Measurement: Add XTT reagent to each well and incubate to allow formazan formation by metabolically active cells.

- Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the control group. Use non-linear regression analysis in software like GraphPad Prism to determine the IC₅₀ value.

Analysis of Apoptosis by Flow Cytometry

This method quantifies the percentage of cells undergoing early and late-stage apoptosis [1].

- Treatment & Harvesting: Treat cells with this compound at the IC₅₀ concentration for 24 hours. Harvest the cells, including any floating cells in the culture medium.

- Staining: Resuspend the cell pellet in a buffer containing Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and a viability dye like 7-AAD (which penetrates late-stage apoptotic and dead cells).

- Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

- Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., Muse Cell Analyzer). The results distinguish four populations: viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic/dead (Annexin V-/7-AAD+).

Cell Cycle Distribution Analysis by Flow Cytometry

This protocol determines the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M) [1] [2].

- Treatment & Fixation: Treat cells with this compound for 24 hours. Harvest and fix the cells in cold 70% ethanol for at least 2 hours or overnight at 4°C.

- Staining: After fixation, wash the cells and resuspend them in a staining solution containing Propidium Iodide (PI), which intercalates into double-stranded DNA, and RNase A, to digest RNA and avoid false positive signals.

- Incubation: Incubate the cells for 1 hour at room temperature in the dark.

- Flow Cytometry: Analyze the DNA content using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different cell cycle phases based on DNA histograms.

Molecular Mechanism of Action

The diagram below illustrates the core molecular mechanism by which this compound induces G2/M arrest and subsequent cell death.

This model shows that this compound's primary action is inhibiting PLK1, a master regulator of mitosis [5] [3]. This disruption leads to G2/M cell cycle arrest and ultimately, mitotic catastrophe and apoptosis [1] [2] [3]. The diagram also incorporates two documented resistance pathways: upregulation of drug efflux pumps ABCB1/ABCG2 [4] and treatment-induced accumulation of DNA repair proteins like BRCA1 and RAD51 [5].

Clinical and Preclinical Perspective

While this compound has shown potent anti-tumor activity in preclinical models, its clinical development has faced challenges.

- Clinical Trial Results: Phase I trials established a maximum tolerated dose (e.g., 60 mg on days 1-3 of a 21-day cycle) but demonstrated limited efficacy as a monotherapy in solid tumors, including colorectal cancer, with disease stabilization being the best response observed in most cases [6] [7].

- Future Direction: The future of PLK1 inhibitors like this compound in therapy likely lies in rational combination strategies. As shown in the mechanistic diagram, combining this compound with agents that target resistance pathways (e.g., AURKA inhibitors to counter BRCA1-mediated resistance) is a promising approach [1] [5].

References

- 1. Anticancer Activity of PLK1 Inhibitor BI - 2536 and... | Research Square [researchsquare.com]

- 2. The dual role of this compound, a small-molecule inhibitor that ... [pmc.ncbi.nlm.nih.gov]

- 3. induces mitotic catastrophe and radiosensitization... | Oncotarget this compound [oncotarget.com]

- 4. Human ABCB1 (P-glycoprotein) and ABCG2 Mediate Resistance to BI ... [pmc.ncbi.nlm.nih.gov]

- 5. BRCA1 orchestrates the response to BI-2536 and its ... [nature.com]

- 6. Phase i study of the Plk1 inhibitor this compound administered ... [pmc.ncbi.nlm.nih.gov]

- 7. PLK1 inhibitors for the treatment of colorectal cancer [journals.lww.com]

Mechanism of Action & Signaling Pathways

Upon entering cells, BI 2536 specifically inhibits PLK1 activity, triggering a cascade of cellular events. The following diagram illustrates the core mechanistic pathway and the experimental workflow used to validate it.

Core mechanism of this compound and key experimental methods for validation.

Quantitative Efficacy Data in Preclinical Models

This compound has demonstrated potent anti-proliferative effects across a wide range of human cancer cell lines and in vivo models.

| Cancer Type | Experimental Model | Key Quantitative Findings |

|---|---|---|

| Various Solid Tumors | Human cancer cell lines; murine xenograft models | Induced mitotic arrest & apoptosis; inhibited growth of human tumor xenografts in mice; caused regression of large tumors with well-tolerated IV regimens [1]. |

| Neuroblastoma (NB) | Panel of NB cell lines (with/without MYCN amplification) | Significantly reduced cell viability with IC₅₀ values < 100 nM; induced G2/M arrest and apoptosis; attenuated autophagic flux [2] [3] [4]. |

| Colorectal Cancer (CRC) | Colon cancer cell lines (HCT116, COLO205, HT-29) | Blocked proliferation with EC₅₀ values < 10 nM; in vivo, administration twice a week led to complete suppression of HCT-116 xenografts [5]. |

| Small Cell Lung Cancer (SCLC) | SCLC cell lines; in vivo combination studies | Combination with AURKA inhibitor (Alisertib) impaired DNA repair, delayed tumor growth in vivo; efficacy influenced by BRCA1 and MYC/MYCN status [6]. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments from the cited literature.

1. Cell Viability and Proliferation Assay (CCK-8)

- Purpose: To determine the IC₅₀ of this compound.

- Procedure:

- Seed neuroblastoma or other cancer cells in 96-well plates at a density of 2x10⁴ cells per well and allow to attach for 18 hours.

- Treat cells with a serial dilution of this compound for 24 hours.

- Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

- Measure the absorbance at a wavelength of 450 nm using a microplate reader.

- Calculate IC₅₀ values using software such as GraphPad Prism [3] [4].

2. Cell Cycle Analysis by Flow Cytometry

- Purpose: To assess this compound-induced cell cycle arrest.

- Procedure:

- Treat cells with this compound for the desired duration.

- Harvest, wash with PBS, and fix in 70% ethanol overnight at 4°C.

- Permeabilize cells with 0.5% Triton X-100 for 10 minutes.

- Wash and stain with a solution containing propidium iodide (PI, 1.5 µmol/L) and RNase A (25 µg/mL) in the dark for 1 hour at room temperature.

- Analyze the DNA content using a flow cytometer (e.g., Beckman Gallios) and process the data with analysis software (e.g., MultiCycle AV) [3] [4].

3. Apoptosis Detection (Annexin V/PI Staining)

- Purpose: To quantify this compound-induced apoptosis.

- Procedure:

- Treat cells (e.g., for 24 hours) with this compound before harvesting.

- Collect cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

- Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

- Analyze by flow cytometry within 1 hour [3] [4].

4. Analysis of Autophagic Activity

- Purpose: To investigate the dual role of this compound in apoptosis and autophagy.

- Procedure:

- LC3 Puncta Formation: Generate a stable cell line expressing mRFP-GFP-LC3 protein. Treat cells on coverslips with this compound and examine LC3-II puncta formation using confocal microscopy [3].

- Immunoblotting: Analyze the expression of autophagy markers like LC3-II and SQSTM1/p62 via western blot. A reduction in p62 indicates abrogated autophagic flux [2] [3].

- Electron Microscopy: Fix this compound-treated cells (e.g., with 2.5% glutaraldehyde) and process samples for transmission electron microscopy (TEM) to observe the formation of autophagosomes [2] [3].

Research Implications & Combination Strategies

Recent research reveals that BRCA1 is a key factor influencing the response to this compound. Treatment with this compound leads to an accumulation of BRCA1 protein, which may contribute to drug resistance. Consequently, combining this compound with an AURKA inhibitor (Alisertib) was shown to reduce this compound-induced BRCA1 and RAD51 levels, impair DNA repair, and synergistically induce mitotic cell death, particularly in MYC-driven cancers like SCLC [6]. This suggests that MYC/MYCN activation status may serve as a positive predictor for sensitivity to this combination therapy [6].

References

- 1. Report this compound, a Potent and Selective Inhibitor of Polo-like ... [sciencedirect.com]

- 2. The dual role of BI , a small- 2536 inhibitor that molecule ... targets [pubmed.ncbi.nlm.nih.gov]

- 3. The dual role of this compound, a small-molecule inhibitor that ... [pmc.ncbi.nlm.nih.gov]

- 4. The dual role of BI , a small- 2536 inhibitor that molecule ... targets [jcancer.org]

- 5. PLK1 inhibitors for the treatment of colorectal cancer [journals.lww.com]

- 6. BRCA1 orchestrates the response to BI-2536 and its ... [nature.com]

Comprehensive Technical Guide: BI-2536 in Neuroblastoma Research

Drug Profile and Significance

BI-2536 is a potent, ATP-competitive small-molecule inhibitor of polo-like kinase 1 (PLK1) that has emerged as a promising therapeutic candidate for high-risk neuroblastoma. PLK1 is a serine/threonine-protein kinase that functions as a master regulator of mitotic progression, with roles encompassing centrosome maturation, bipolar spindle formation, metaphase-to-anaphase transition, and cytokinesis. PLK1 overexpression is frequently observed in numerous human malignancies and is associated with poor prognosis across cancer types. In neuroblastoma specifically, elevated PLK1 expression correlates with high-risk disease and unfavorable patient outcomes, positioning PLK1 as a compelling therapeutic target for this aggressive pediatric cancer [1] [2].

The significance of BI-2536 in neuroblastoma research stems from the urgent need for more effective treatments for high-risk disease. Despite intensive multimodal therapy, the overall survival for high-risk neuroblastoma patients remains below 40%, with amplification of the MYCN oncogene representing a key predictor of poor outcomes [3]. BI-2536 demonstrates potent anti-proliferative activity at nanomolar concentrations against neuroblastoma cell lines, with IC50 values typically ranging from 8.5 to 32.7 nM, making it one of the most potent targeted agents investigated in this malignancy [3].

Mechanisms of Action

Primary Molecular Targets and Downstream Effects

BI-2536 exerts its antitumor effects through highly selective inhibition of PLK1 kinase activity at low nanomolar concentrations (IC50 = 0.83 nM), with selectivity exceeding 1000-fold against most other kinases [1]. This specific targeting triggers a cascade of molecular events that disrupt cell cycle progression and ultimately induce cell death in neuroblastoma cells.

Table: Molecular Targets and Functional Consequences of BI-2536 in Neuroblastoma

| Molecular Target | Biological Function | Effect of BI-2536 Inhibition |

|---|---|---|

| PLK1 | Master regulator of mitotic progression; G2/M transition | Mitotic arrest at prometaphase; aberrant spindle formation |

| MCM2 | DNA helicase component; DNA replication initiation | Downregulation; impaired DNA synthesis |

| MCM10 | DNA replication initiation factor | Downregulation; halted DNA replication |

| BCL-2/BCL-XL | Anti-apoptotic proteins | Phosphorylation-mediated inactivation |

| MCL-1 | Anti-apoptotic BCL-2 family member | Downregulation; loss of anti-apoptotic function |

| Caspase-9/3 | Executioner caspases | Cleavage and activation; apoptosis induction |

Beyond its primary PLK1 targeting, BI-2536 additionally impacts the minichromosome maintenance (MCM) complex, which is essential for DNA replication initiation and elongation. Research has demonstrated that BI-2536 significantly reduces expression of both MCM2 and MCM10, with higher baseline expression of these genes associated with poor survival in neuroblastoma patients. This dual inhibition of mitotic regulation and DNA replication machinery represents a particularly vulnerable axis in highly proliferative neuroblastoma cells [4].

The molecular consequences of PLK1 inhibition include G2/M cell cycle arrest characterized by the accumulation of cells with 4n DNA content, followed by engagement of the mitochondrial apoptotic pathway. This process involves phosphorylation-mediated inactivation of anti-apoptotic BCL-2 and BCL-XL, coupled with downregulation of MCL-1 protein expression. These changes promote activation of pro-apoptotic BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase-9 and caspase-3 activation, and ultimately apoptotic cell death [5].

Modulation of Autophagy

BI-2536 demonstrates a dual role in regulating both apoptosis and autophagy in neuroblastoma cells. Treatment with BI-2536 increases LC3-II puncta formation and LC3-II protein expression, indicating induction of autophagosome formation. However, simultaneously, BI-2536 abrogates autophagic flux by reducing SQSTM1/p62 expression and AMPKα phosphorylation at T172. This combination effect results in impaired completion of the autophagy process, creating a conflicting cellular state that contributes to the overall cytotoxic effect of the drug [1] [2].

Efficacy Data Summary

Monotherapy Efficacy in Experimental Models

BI-2536 has demonstrated potent anti-neuroblastoma activity across multiple cell line models, with particular efficacy against MYCN-amplified cells, which represent the most aggressive form of the disease. The drug effectively reduces cell viability, suppresses clonogenic growth, and induces apoptotic cell death in a dose- and time-dependent manner.

Table: BI-2536 Efficacy in Neuroblastoma Preclinical Models

| Cell Line | MYCN Status | IC50 Value (nM) | Key Biological Effects |

|---|---|---|---|

| SK-N-BE(2) | Amplified | 8.56 nM | G2/M arrest; apoptosis; reduced colony formation |

| IMR-32 | Amplified | 9.70 nM | Caspase activation; mitochondrial apoptosis |

| SK-N-DZ | Amplified | 15.55 nM | DNA fragmentation; loss of viability |

| SH-SY5Y | Non-amplified | 18.15 nM | Autophagosome accumulation; impaired autophagic flux |

| SK-N-AS | Non-amplified | 13.00 nM | MCM2/10 downregulation; cell cycle arrest |

| SK-N-SH | Non-amplified | 32.75 nM | Delayed tumor growth in xenograft models |

Notably, MYCN-amplified neuroblastoma cells generally demonstrate greater sensitivity to BI-2536 compared to non-amplified cells, with IC50 values typically lower in amplified lines [3]. This differential sensitivity is clinically relevant since MYCN amplification is associated with treatment resistance and poor prognosis. In vivo studies using neuroblastoma xenograft models have confirmed that BI-2536 treatment significantly delays tumor growth and extends survival, supporting its potential therapeutic utility [5].

Combination Therapy Strategies

Rational combination approaches have been explored to enhance the efficacy of BI-2536 and overcome potential resistance mechanisms. The most promising combination strategies identified in preclinical studies include:

BI-2536 + Vinca Alkaloids: BI-2536 demonstrates strong synergistic effects with vincristine, vinblastine, and vinorelbine. This combination triggers prolonged mitotic arrest leading to enhanced inactivation of BCL-2 and BCL-XL through phosphorylation, coupled with MCL-1 downregulation. This combination has shown significant enhancement of antitumor activity in vivo, with improved survival in xenograft models [5].

BI-2536 + AURKA Inhibitors: Co-targeting PLK1 and Aurora Kinase A with alisertib has demonstrated synergistic anti-tumor effects in various cancer models. This combination impairs DNA repair capacity by reducing BI-2536-induced accumulation of BRCA1 and RAD51, leading to increased mitotic cell death. This approach is particularly effective in tumors with MYC/MYCN activation [6].

BI-2536 + Hedgehog Inhibitors: While vismodegib (hedgehog inhibitor) showed less efficacy than BI-2536 as a single agent in neuroblastoma models, its combination with chemotherapy demonstrated enhanced effects, suggesting potential for rational combination designs with BI-2536 [3].

Experimental Protocols

Cell Viability and Proliferation Assays

Cell viability assessment using BI-2536 follows standardized protocols across neuroblastoma studies. Researchers typically plate neuroblastoma cells in 96-well plates at a density of 2×10⁴ cells per well and allow attachment for 18-24 hours. BI-2536 is then applied at various concentrations (typically ranging from 0.1 nM to 100 nM) for 24-72 hours. Cell viability is quantified using Cell Counting Kit-8 (CCK-8) or MTT assays, with absorbance measured at 450 nm or 570 nm, respectively. IC50 values are calculated using non-linear regression analysis with GraphPad Prism software [1] [2].

For clonogenic assays, researchers plate neuroblastoma cells as single cells in 6-well dishes at 1000 cells per well. After BI-2536 treatment for 48 hours, the media is replaced with fresh drug-free media, and cells are incubated for 2 weeks to allow colony formation. Colonies are then fixed with methanol and stained with Crystal Violet stain solution. Colonies containing >50 cells are counted, with results expressed as percentage of control plating efficiency [2].

Apoptosis Detection Methods

Standardized protocols for apoptosis assessment involve using the FITC-Annexin V/propidium iodide (PI) double staining method. Neuroblastoma cells are treated with BI-2536 for 24-72 hours, then collected and washed with cold PBS. Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI for 15 minutes at room temperature in the dark. Analysis is performed using flow cytometry with a Beckman Gallios Flow Cytometer or similar instrument. Annexin V-positive/PI-negative cells represent early apoptotic populations, while Annexin V/PI-double positive cells represent late apoptotic or necrotic populations [1] [2].

Caspase-3 activity is measured using specific commercial kits according to manufacturer protocols. Briefly, neuroblastoma cells are lysed in cold lysis buffer, and supernatant is collected after centrifugation. Cell lysate (200 μg) is incubated with caspase-3 substrate in reaction buffer for 4 hours in the dark. Absorption values are measured at 405 nm using a scanning multi-well spectrophotometer. Caspase-3 activity levels are calculated from optical density values compared to the control group [2].

Autophagy Monitoring

For autophagy assessment, researchers generate stable neuroblastoma cell lines expressing a fusion protein mRFP-GFP-LC3 using lentiviral infection. Positive cells are selected with puromycin treatment. For autophagy observation, these engineered cells are grown on coverslips and treated with BI-2536. LC3-II puncta formation is examined by confocal microscopy, with increased puncta formation indicating autophagy induction. Additionally, transmission electron microscopy is employed to directly visualize autophagosome formation in BI-2536-treated cells [1].

Signaling Pathways and Experimental Workflows

BI-2536 mechanism of action: inhibits PLK1, causing mitotic arrest and apoptosis while dysregulating autophagy

Experimental workflow for BI-2536 testing: from cell culture through treatment to comprehensive analysis

Clinical and Preclinical Development Status

Clinical Trial Experience in Other Cancers

BI-2536 has been evaluated in several phase I and II clinical trials primarily in adult solid tumors, providing important insights into its safety profile and dosing considerations. A phase I study established that the maximum tolerated dose for BI-2536 administered as a 1-hour intravenous infusion on days 1-3 of a 21-day cycle was 60 mg. Dose-limiting toxicities included hematologic events (particularly neutropenia), hypertension, elevated liver enzymes, and fatigue. The most frequently reported drug-related adverse events were mild-to-moderate fatigue, leukopenia, constipation, nausea, mucosal inflammation, anorexia, and alopecia [7].

In a phase II study involving patients with stage IIIB/IV non-small cell lung cancer who had failed prior chemotherapy, BI-2536 demonstrated modest efficacy with a 4.2% partial response rate. Median progression-free survival was 8.3 weeks, and median overall survival was 28.7 weeks. The safety profile was considered favorable, with grade 4 neutropenia occurring in 37% of patients. No statistically significant difference was observed between different dosing schedules regarding clinical benefit [8].

Preclinical Development for Neuroblastoma

While BI-2536 has not yet advanced to clinical trials specifically for neuroblastoma, substantial preclinical evidence supports its potential therapeutic value in this malignancy. The drug has demonstrated consistent efficacy across multiple neuroblastoma cell lines and xenograft models, with particular potency in MYCN-amplified cases, which represent the highest-risk patient subgroup [1] [4] [3].

The promising combination strategies identified, particularly with vinca alkaloids which are already incorporated into standard neuroblastoma treatment regimens, provide strong rationale for clinical translation. Additionally, the synergistic relationship observed with AURKA inhibitors suggests potential for novel combination approaches targeting multiple mitotic regulators simultaneously [6] [5].

Conclusion and Future Directions

BI-2536 represents a promising targeted therapeutic approach for high-risk neuroblastoma, particularly for patients with MYCN-amplified disease who have the poorest prognosis. Its dual impact on both mitotic progression (through PLK1 inhibition) and DNA replication (via MCM complex modulation) provides a mechanistic advantage over more conventional targeted agents. The well-established synergistic relationships with vinca alkaloids and other targeted agents offer clinically relevant combination strategies that could be rapidly translated to the clinic.

References

- 1. The dual role of BI 2536, a small-molecule inhibitor that ... [pmc.ncbi.nlm.nih.gov]

- 2. The dual role of this compound, a small-molecule inhibitor that ... [jcancer.org]

- 3. Improved therapy for neuroblastoma using a combination ... [pmc.ncbi.nlm.nih.gov]

- 4. BI-2536 Promotes Neuroblastoma Cell Death via ... [mdpi.com]

- 5. Polo-like kinase 1 inhibition sensitizes neuroblastoma cells ... [oncotarget.com]

- 6. BRCA1 orchestrates the response to BI-2536 and its ... [nature.com]

- 7. Phase i study of the Plk1 inhibitor this compound administered ... [pmc.ncbi.nlm.nih.gov]

- 8. The Efficacy and Safety of this compound, a Novel Plk-1 Inhibitor ... [sciencedirect.com]

Target Kinase and Binding Site

BI 2536 primarily targets the serine/threonine-protein kinase PLK1 in humans [1]. Its mechanism of action is ATP-competitive inhibition [2] [3].

The drug binds specifically to the conserved ATP-binding cassette within the N-terminal kinase catalytic domain of PLK1 [4]. The table below summarizes the key structural elements of this binding pocket:

| Binding Site Feature | Description / Key Residues | Role in this compound Binding |

|---|---|---|

| Overall Location | N-terminal kinase domain (approx. residues 53-303) [4] | Hosts the ATP-binding site |

| "Sandwich" Surface | Top: Leu59, Cys67, Ala80 Bottom: Phe183 [4] | Surrounds the adenine ring system | | Gatekeeper Residues | Leu130, Val129 [4] | Located at the back of the adenine-binding pocket | | Crucial H-bond Residue | Cys133 [4] [2] | Forms a hydrogen bond with the biaryl aniline NH of this compound |

The following diagram illustrates the key residues in the PLK1 ATP-binding pocket that interact with this compound:

Quantitative Binding and Selectivity Data

This compound exhibits high potency against PLK1 with nanomolar efficacy, though it also shows activity against other PLK family members and the bromodomain protein BRD4 [5] [6] [1].

| Target | IC₅₀ / Kd Value | Notes |

|---|---|---|

| PLK1 | IC₅₀ = 0.83 nM [5] [6] | Primary target; >1000-fold selectivity over a large panel of other kinases [2]. |

| PLK2 | IC₅₀ = 3.5 nM [5] | Also known as SNK. |

| PLK3 | IC₅₀ = 9.0 nM [5] | Also known as FNK/PRK. |

| BRD4 | Kd = 37 nM [5] | Inhibits BRD4-dependent c-Myc expression [6]. |

Experimental Analysis of Binding

The binding mechanism of this compound to PLK1 has been elucidated through several high-resolution techniques.

Structural Biology: The co-crystal structure of the PLK1/BI-2536 complex (PDB ID: 2RKU) provides atomic-level detail of the interaction [2]. This structure confirms that the dihydropteridinone moiety of BI-2536 forms hydrogen bonds with the kinase's hinge region, while the molecule's biaryl aniline NH group forms a critical hydrogen bond with the carbonyl of Cys133 in PLK1 [4] [2].

Spectroscopic and Theoretical Studies: Studies on the binding of BI-2536 to Human Serum Albumin (HSA) also provide insights into its chemical behavior. At physiological pH (7.4), BI-2536 exists mainly in a non-fluorescent, diprotonated state. However, when bound to its target, the dihydropteridinone moiety likely shifts to a neutral form, enabling the key hydrogen bond with Cys133 [3].

Computational Chemistry: The Fragment Molecular Orbital (FMO) method is used to perform detailed quantum-mechanical calculations on protein-ligand complexes. This method helps elucidate key binding features and identify "hot spot" residues critical for robust and selective binding of small molecules like BI-2536 to PLK1 [4].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Spatio-temporal control of mitosis using light via a Plk1 ... [nature.com]

- 3. Binding of the anticancer drug BI-2536 to human serum ... [sciencedirect.com]

- 4. Leveraging the Fragment Molecular Orbital Method to Explore the... [pmc.ncbi.nlm.nih.gov]

- 5. Connectivity Mapping Identifies BI-2536 as a Potential ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound #26744 [cellsignal.com]

Fluorescence Recovery Assay for BI 2536

A 2020 study detailed a fluorescence recovery assay that uses a fluorescently-labeled derivative of BI 2536 to measure the binding affinity of ATP-competitive Plk1 inhibitors like this compound itself [1].

The core principle of this assay is the displacement of a fluorescent probe. A custom probe (FITC-PEG-Lys(BI2536)) is quenched in solution but fluoresces upon binding to the Plk1 kinase domain. When a competitive inhibitor like this compound is added, it displaces the probe, leading to a decrease in fluorescence that can be measured to determine the inhibitor's IC₅₀ value [1].

The workflow and key principle of this competitive binding assay are illustrated below:

The detailed experimental protocol and key parameters from this study are summarized in the table below.

Table 1: Experimental Protocol for Fluorescence Recovery Assay [1]

| Aspect | Details |

|---|---|

| Core Principle | Competitive displacement of a fluorescent probe (FITC-PEG-Lys(BI2536)) from the Plk1 kinase domain, measured by a decrease in fluorescence signal. |

| Probe Used | FITC-PEG-Lys(BI2536) (Referred to as probe 4 in the study). |

| Assay Buffer & Conditions | Not explicitly detailed in the abstract, but standard buffer conditions for kinase binding assays are implied. |

| Probe Concentration | 20 nM (Determined to be the minimum effective concentration). |

| Incubation Time | 30 minutes (at room temperature). |

| Wavelength (Ex/Em) | Excitation at 485 nm (characteristic of FITC). The emission wavelength is not specified but is standard for FITC detection (~515-535 nm). |

| Key Validation | The assay selectively detected ATP-competitive (Type I) inhibitors but not allosteric or PBD-binding inhibitors, confirming its specificity. |

Quantitative Binding Data for this compound

The following table consolidates key quantitative findings from multiple studies on this compound's interaction with its target, PLK1.

Table 2: Summary of this compound Binding and Inhibitory Data

| Parameter | Value | Context / Method | Source |

|---|---|---|---|

| IC₅₀ (Enzyme) | 0.83 nM | Original reported value for Plk1 enzyme inhibition. | [1] |

| IC₅₀ (Binding) | 25 ± 0.83 nM | Determined by the fluorescence recovery assay. | [1] |

| Kd (Probe) | 21 nM | Dissociation constant of the FITC-BI2536 probe for Plk1. | [1] |

| Binding Constant Enhancement | ~100-fold increase | Observed in the presence of the phosphopeptide Cdc25C-p, which docks to the Polo-Box Domain (PBD) and releases the kinase domain. | [2] [3] |

| Comparative Affinity | Higher than ATP | This compound and Volasertib showed higher binding affinity for PLK1 than ATP, primarily due to stronger van der Waals interactions. | [2] [3] |

Key Insights on the this compound Binding Mechanism

Fluorescence spectroscopy and molecular dynamics studies provide deeper mechanistic insights:

- Allosteric Regulation: The finding that a phosphopeptide binding to the Polo-Box Domain (PBD) allosterically enhances this compound binding to the kinase domain is critical. This suggests that the conformational state of the full-length protein significantly impacts inhibitor affinity [2] [3].

- Driving Forces: The higher affinity of this compound compared to ATP is attributed not just to occupying the ATP pocket, but to significantly stronger van der Waals interactions with the kinase domain [2] [3].

The relationship between PLK1's domains and the action of this compound can be summarized as follows:

How to Prode Further

The fluorescence recovery assay offers a cost-effective and specific method for evaluating ATP-competitive PLK1 inhibitors. For your research, you could:

- Reach out to authors of the key papers for more detailed protocols.

- Explore other techniques used in these studies, such as fluorescence spectroscopy and molecular dynamics calculations, for deeper mechanistic insights [2].

References

BI 2536 IC50 determination method

BI 2536 at a Glance

This compound is a potent and selective ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1) [1] [2]. It also demonstrates activity against other PLK family members (PLK2 and PLK3) and, at higher concentrations, the bromodomain protein BRD4, indicating a polypharmacological profile [3] [1].

Key Profile:

- Primary Target: PLK1 [2]

- Mechanism: ATP-competitive inhibitor [1]

- Enzymatic IC50 vs. PLK1: 0.83 nM (cell-free assay) [4]

- Recommended Cellular Working Concentration: 10 - 100 nM [1]

Protocol: Determining IC50 in Neuroblastoma Cell Lines

This protocol summarizes a method used to determine the IC50 of this compound in a panel of human neuroblastoma (NB) cell lines [5].

Reagent Preparation

- This compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Aliquot and store at -80°C [5].

- Cell Culture Medium: Use appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) [5].

- Cell Viability Reagent: Prepare the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions [5].

Cell Seeding and Treatment

- Seed cells in 96-well plates at a density of 20,000 cells per well and allow them to attach for 18 hours [5].

- Prepare working concentrations of this compound by serially diluting the stock solution in culture medium. A typical experiment includes a range of concentrations to generate a robust dose-response curve.

- Treat cells with the various concentrations of this compound. Include a negative control (vehicle, e.g., DMSO at the same concentration used in treatments) and a blank control (medium only). Perform each concentration in triplicate [5].

Viability Assay and Data Analysis

- Incubate the treated cells for 24 hours [5].

- Add CCK-8 reagent to each well and incubate for 2-4 hours [5].

- Measure absorbance at a wavelength of 450 nm using a plate reader [5].

- Calculate cell viability for each well relative to the vehicle control.

- Determine IC50 by fitting the dose-response data (logarithm of inhibitor concentration vs. normalized response) using software such as GraphPad Prism [5].

Experimental Data and IC50 Values

The protocol above yielded the following IC50 data in neuroblastoma cell lines. This compound showed high potency across all tested lines, with IC50 values below 100 nM [5].

Table 1: this compound IC50 Values in Neuroblastoma Cell Lines [5]

| Cell Line | MYCN Status | IC50 Value |

|---|---|---|

| NGP | Amplified | < 100 nM |

| KELLY | Amplified | < 100 nM |

| SK-N-BE(2) | Amplified | < 100 nM |

| KP-N-NS | Amplified | < 100 nM |

| SH-SY5Y | Non-amplified | < 100 nM |

| SK-N-SH | Non-amplified | < 100 nM |

| NBL-S | Non-amplified | < 100 nM |

This compound's potency extends beyond neuroblastoma. Screening across a broad panel of human cancer cell lines shows consistent nanomolar activity [4] [1].

Table 2: Select this compound IC50 Values in Diverse Cancer Cell Lines [4]

| Cell Line | Cancer Type | IC50 (μM) | IC50 (nM) |

|---|---|---|---|

| PSN1 | Pancreatic | 0.00776 μM | 7.76 nM |

| ACN | Adrenocortical | 0.00843 μM | 8.43 nM |

| TE-8 | Esophageal | 0.00941 μM | 9.41 nM |

| LC-2-ad | Lung | 0.01093 μM | 10.93 nM |

| ALL-PO | Acute Lymphoblastic Leukemia | 0.013 μM | 13 nM |

| RKO | Colon | 0.01987 μM | 19.87 nM |

| CCRF-CEM | T Cell Leukemia | 0.02543 μM | 25.43 nM |

| NCI-H82 | Small Cell Lung Cancer | 0.03343 μM | 33.43 nM |

Experimental Workflow

The following diagram illustrates the key steps for determining the IC50 of this compound:

Critical Factors for Success

- DMSO Concentration: The final concentration of DMSO in the assay should be kept constant and low (typically ≤0.1%) to avoid solvent toxicity [5].

- Cell Density and Health: Use cells in the exponential growth phase and optimize seeding density to prevent over-confluency, which can affect compound efficacy and assay results.

- Assay Linearity: Ensure the cell viability assay (CCK-8) is within its linear range. The 2-4 hour incubation time may need optimization for different cell types [5].

- Data Quality: Including replicate wells for each data point is essential for generating reliable and reproducible IC50 values [5].

Important Considerations for Researchers

- Polypharmacology: this compound is a potent PLK1 inhibitor but is not a "magic bullet." It also inhibits BRD4 bromodomains [3] [1]. Phenotypes observed in cells should be interpreted with caution, as they may not be solely due to PLK1 inhibition.

- Successor Compound: For studies requiring higher PLK selectivity, the derivative Volasertib (BI 6727) is often recommended, as it was developed to improve the pharmacological profile [1].

- Off-target Effects: Kinome profiling has shown that this compound is potent and selective for PLK1-3 over many other kinases. However, at concentrations near 1 µM, it can induce phospholipidosis, a type of lysosomal storage disorder, which represents an adverse off-target effect [1].

References

- 1. Probe BI2536 [chemicalprobes.org]

- 2. This compound #26744 [cellsignal.com]

- 3. BRD4 Structure–Activity Relationships of Dual PLK1 ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. The dual role of this compound, a small-molecule inhibitor that ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: BI 2536 Cell Cycle Analysis via Flow Cytometry

Introduction to BI 2536 and Its Mechanism of Action

This compound is a highly selective and potent small-molecule inhibitor targeting Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase that plays a crucial role in regulating multiple stages of mitotic progression. PLK1 is overexpressed in various human cancers and is associated with poor prognosis, making it an attractive therapeutic target in oncology. This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of PLK1, disrupting its activity at nanomolar concentrations (typically IC₅₀ values below 100 nM across many cancer cell types). This inhibition leads to the disruption of critical mitotic processes including centrosome maturation, chromosome separation, spindle assembly, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.

The primary cellular effect of this compound treatment is G2/M phase arrest, as evidenced by flow cytometric analysis of DNA content. This arrest frequently progresses to mitotic catastrophe, an irreversible form of cell death that occurs when cells attempt to divide with severe mitotic defects. Research across multiple cancer types—including gastric, neuroblastoma, oral, and small cell lung cancers—has demonstrated that this compound treatment induces characteristic DNA histograms showing increased G2/M population with marked polyploidy (>4N DNA content), indicating failed mitotic divisions [1] [2] [3]. These properties make this compound not only a promising investigational therapeutic agent but also a valuable tool compound for studying mitotic mechanisms and cell cycle regulation in cancer models.